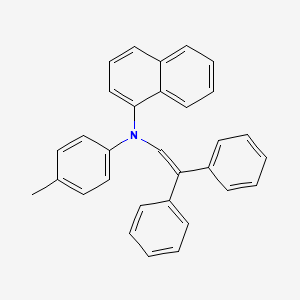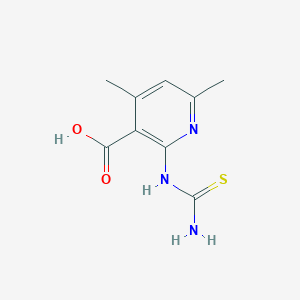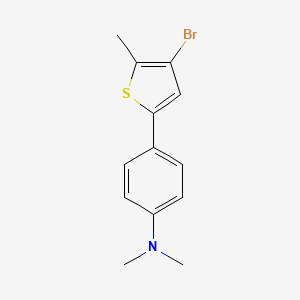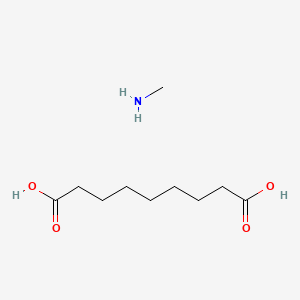
1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the carboxamide group: This step involves the reaction of the imidazole ring with a suitable carboxylic acid derivative, such as an acid chloride or an ester.
Attachment of the aminopentyl group: This can be done through nucleophilic substitution reactions using an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the imidazole ring.
Substitution: The aminopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction of the nitro group: Formation of the corresponding amine derivative.
Oxidation of the imidazole ring: Formation of various oxidized imidazole derivatives.
Substitution reactions: Formation of substituted imidazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and materials.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole-2-carboxamide: A simpler derivative without the aminopentyl and nitro groups.
1-Methylimidazole: Lacks the carboxamide, aminopentyl, and nitro groups.
4-Nitroimidazole: Contains the nitro group but lacks the carboxamide and aminopentyl groups.
Uniqueness
1H-Imidazole-2-carboxamide, N-(5-aminopentyl)-1-methyl-4-nitro- is unique due to the presence of multiple functional groups, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
503811-31-2 |
|---|---|
Fórmula molecular |
C10H17N5O3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N-(5-aminopentyl)-1-methyl-4-nitroimidazole-2-carboxamide |
InChI |
InChI=1S/C10H17N5O3/c1-14-7-8(15(17)18)13-9(14)10(16)12-6-4-2-3-5-11/h7H,2-6,11H2,1H3,(H,12,16) |
Clave InChI |
KTLYKCPCLODPHM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1C(=O)NCCCCCN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14232781.png)
![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)

![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)
![4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one](/img/structure/B14232803.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)
![N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide](/img/structure/B14232823.png)

![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)

![4-[1-(3-Phenylpropyl)piperidin-4-YL]phenol](/img/structure/B14232832.png)
